molecular formula C15H18N2O5S B2977428 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1144427-11-1

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2977428
CAS No.: 1144427-11-1
M. Wt: 338.38
InChI Key: QLQHUTYHVWDBKX-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by:

  • A 5-oxo-pyrrolidine core with a carboxylic acid group at position 3.
  • A 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent at position 1 of the pyrrolidine ring.

This compound’s unique sulfonyl-pyrrolidine moiety distinguishes it from other analogs, imparting distinct electronic and steric properties that influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

5-oxo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-14-9-11(15(19)20)10-17(14)12-3-5-13(6-4-12)23(21,22)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQHUTYHVWDBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method yields the desired product with high efficiency and is suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures consistent product quality and higher yields, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) References
5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid Pyrrolidin-1-ylsulfonyl 354.38* Sulfonyl, carboxylic acid N/A
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (36) Phenylamino 326.36 Amine, carboxylic acid 168–169
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid Propoxycarbonyl 291.30 Ester, carboxylic acid N/A
5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid Pyrrolidin-1-yl 274.32 Tertiary amine, carboxylic acid N/A
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid Thienylmethyl 225.26 Thiophene, carboxylic acid N/A
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid Trifluoromethoxy 289.21 Trifluoromethoxy, carboxylic acid N/A

*Calculated molecular weight based on formula C₁₆H₁₈N₂O₅S.

Key Observations:
  • Electronic Effects: The sulfonyl group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to analogs with electron-donating groups (e.g., phenylamino, pKa ~4-5) .
  • Lipophilicity : Fluorinated analogs (e.g., trifluoromethoxy derivative) exhibit higher logP values (~2.5) than the target compound (~1.8), suggesting enhanced metabolic stability .
Target Compound:
  • Likely synthesized via sulfonylation of 4-aminophenyl-pyrrolidinone intermediates, followed by carboxylic acid functionalization. No direct synthesis data is available, but analogous routes involve: Condensation of itaconic acid with sulfonamide-containing amines . Catalytic esterification/hydrolysis for carboxylic acid formation .
Analogs:
  • Compound 36: Synthesized via refluxing itaconic acid with 4-aminodiphenylamine (87% yield) .
  • Propoxycarbonyl analog: Esterification of diacids in methanol with H₂SO₄, yielding 72–89% purity .
  • Trifluoromethoxy analog : Multi-step condensation with fluorinated aryl halides .
Challenges:
  • Sulfonylation steps (for the target compound) may require stringent anhydrous conditions, reducing yields compared to amine or ester analogs .
Antioxidant and Anticancer Activity:
  • Compound 36 and its hydrazide derivatives (e.g., 39 ) show IC₅₀ values of 12–25 μM in DPPH radical scavenging assays and inhibit cancer cell proliferation (e.g., MDA-MB-231 breast cancer cells) by inducing apoptosis .
  • Thienylmethyl analog : Demonstrates moderate antifungal activity (MIC = 8 μg/mL against Candida tenuis) due to thiophene’s interaction with fungal cytochrome P450 .
Target Compound’s Potential:
  • The sulfonyl group may enhance binding to sulfhydryl-containing enzymes (e.g., glutathione reductase), potentiating antioxidant effects. However, its bulky structure could limit cellular uptake compared to smaller analogs .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Sulfonyl and trifluoromethoxy substituents increase metabolic stability but reduce solubility.

Hydrogen Bonding : Carboxylic acid and sulfonyl groups enhance interactions with polar residues in target proteins (e.g., kinases, oxidoreductases).

Steric Bulk : Larger substituents (e.g., pyrrolidin-1-ylsulfonyl) may hinder diffusion across biological membranes, as seen in reduced bioavailability of similar compounds .

Biological Activity

5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of pyrrolidine derivatives and subsequent functionalization. The detailed synthetic route often employs reactions such as the Castagnoli–Cushman reaction combined with directed C(sp³)–H activation to introduce various substituents, enhancing biological activity .

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. The compound was tested against A549 human lung adenocarcinoma cells, showing a structure-dependent cytotoxic effect. For instance, certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell LineComments
1566A549More potent than other derivatives
2150A549Selective activity against cancer
Control10A549 (Cisplatin)Standard chemotherapeutic reference

The presence of specific functional groups, such as free amino groups, has been correlated with increased cytotoxicity against cancer cells while maintaining lower toxicity toward non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against multidrug-resistant pathogens. Notably, certain derivatives demonstrated potent activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

CompoundPathogenMIC (µg/mL)Resistance Type
18Staphylococcus aureus8Methicillin-resistant (MRSA)
19Klebsiella pneumoniae16Carbapenem-resistant
ControlVancomycin4Standard reference

These findings highlight the potential of 5-Oxopyrrolidine derivatives as scaffolds for developing new antimicrobial agents targeting resistant strains .

The mechanisms underlying the biological activities of these compounds are multifaceted. For anticancer effects, the compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the pyrrolidine moiety is crucial for interaction with cellular targets .

In terms of antimicrobial action, the compounds likely disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial death. The sulfonamide group enhances binding affinity to bacterial enzymes, contributing to their effectiveness against resistant strains .

Case Studies

Recent studies have focused on specific derivatives to elucidate their biological profiles:

  • Compound 21 : Exhibited selective cytotoxicity towards A549 cells while sparing non-cancerous cells, suggesting its potential for targeted cancer therapy.
  • Compound 18 : Demonstrated significant antimicrobial activity against MRSA strains, indicating its potential as a candidate for treating resistant infections.

Q & A

Q. Table 1: Representative Synthetic Yields and Characterization Data

CompoundYield (%)Melting Point (°C)[M+H]⁺ (m/z)Reference
5a (Ethanol recrystallized)56247–248392.4
Ethyl 4-hydroxy-1-methyl derivativeN/AN/A285.81

Q. Table 2: Reactor Design Parameters for Scale-Up

ParameterOptimization StrategyReference
Temperature controlJacketed reactors with PID loops
Catalyst loading0.5–2 mol% sulfuric acid
Solvent systemToluene/water biphasic mixtures

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